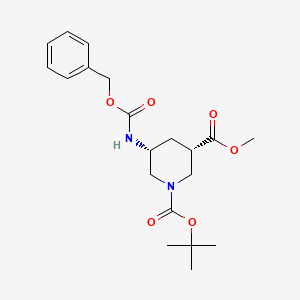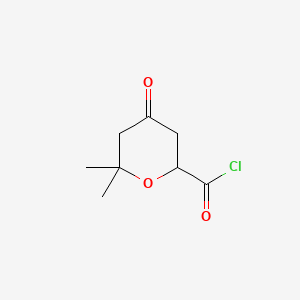![molecular formula C28H43N7O8 B592739 2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid CAS No. 138949-86-7](/img/structure/B592739.png)
2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nazumamide A is a linear tetrapeptide that was first isolated from the marine sponge Theonella sp. It is known for its potent thrombin-inhibitory properties, making it a significant compound in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Nazumamide A can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of protected amino acids such as Boc-L-proline and Boc-L-isoleucine . The key steps in the synthetic route include:
Coupling of Amino Acids: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups (e.g., Boc) are removed using acidic conditions, such as trifluoroacetic acid (TFA).
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Nazumamide A involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers to streamline the coupling and deprotection steps. The use of solid-phase peptide synthesis (SPPS) is common, allowing for efficient production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Nazumamide A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can alter its bioactivity.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized and reduced forms of Nazumamide A, as well as various analogs with modified amino acid residues.
Scientific Research Applications
Nazumamide A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is studied for its interactions with biological molecules, particularly enzymes like thrombin.
Medicine: Due to its thrombin-inhibitory properties, Nazumamide A is explored for potential therapeutic applications in conditions related to blood coagulation.
Industry: The compound is used in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mechanism of Action
Nazumamide A exerts its effects by binding to the active site of thrombin, a serine protease involved in blood coagulation . By inhibiting thrombin, the compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation. The molecular targets include the catalytic triad of thrombin, which consists of histidine, aspartate, and serine residues.
Comparison with Similar Compounds
Similar Compounds
Cycloaspeptide A: Another peptide isolated from marine sources with similar bioactivity.
Salinosporamide A: A compound with anticancer properties derived from marine actinobacteria.
Rifamycins: Antibiotic compounds with a different mechanism of action but similar marine origin.
Uniqueness
Nazumamide A is unique due to its specific linear tetrapeptide structure and potent thrombin-inhibitory activity. Unlike other similar compounds, it has a distinct mechanism of action and specific molecular targets, making it a valuable compound for both research and therapeutic applications.
Properties
IUPAC Name |
2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N7O8/c1-4-15(3)22(25(40)32-18(5-2)27(42)43)34-24(39)20-9-7-13-35(20)26(41)19(8-6-12-31-28(29)30)33-23(38)17-14-16(36)10-11-21(17)37/h10-11,14-15,18-20,22,36-37H,4-9,12-13H2,1-3H3,(H,32,40)(H,33,38)(H,34,39)(H,42,43)(H4,29,30,31)/t15-,18?,19-,20-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCIWSMKRPFIJY-LATKYVADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C=CC(=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC(CC)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C=CC(=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N7O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)

![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)
![1-[(1R,2S,3S)-3-Azido-2-hydroxycyclopentyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B592670.png)


